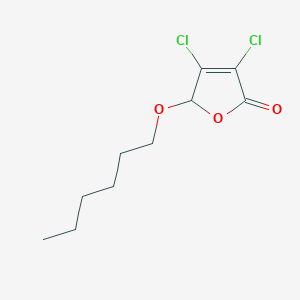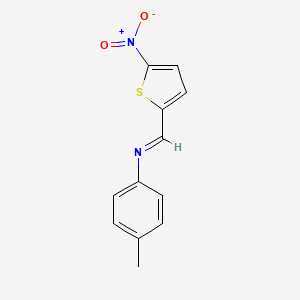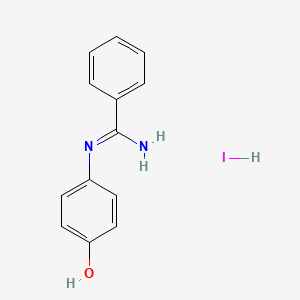
Manganese--neptunium (1/6)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese–neptunium (1/6) is a compound that involves the interaction between manganese and neptunium in a specific stoichiometric ratio Neptunium is a radioactive actinide metal, while manganese is a transition metal
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of manganese–neptunium (1/6) typically involves the co-precipitation method. This method includes the use of manganese dioxide as a co-precipitant to isolate neptunium from solutions. The reaction conditions often involve acidic environments, where neptunium exists in various oxidation states, and manganese dioxide helps in the reduction and stabilization of neptunium species .
Industrial Production Methods: Industrial production of manganese–neptunium compounds is not common due to the radioactive nature of neptunium. in research settings, the compound can be synthesized using controlled laboratory conditions to ensure safety and precision. The use of automated extraction chromatography and inductively coupled plasma mass spectrometry (ICP-MS) are common techniques to analyze and confirm the presence of the compound .
Chemical Reactions Analysis
Types of Reactions: Manganese–neptunium (1/6) undergoes various chemical reactions, including oxidation, reduction, and complexation. Neptunium can exist in multiple oxidation states, ranging from +3 to +7, and can form complexes with different ligands .
Common Reagents and Conditions: Common reagents used in the reactions involving manganese–neptunium include nitric acid, which helps in maintaining the acidic environment necessary for the stability of neptunium species. Manganese dioxide is used as a co-precipitant to facilitate the reduction of neptunium .
Major Products Formed: The major products formed from the reactions of manganese–neptunium include various neptunium oxides and hydroxides, depending on the reaction conditions and the oxidation state of neptunium .
Scientific Research Applications
Manganese–neptunium compounds have significant applications in scientific research, particularly in the field of nuclear waste management. The compound’s ability to stabilize neptunium in different oxidation states makes it valuable for studying the behavior of neptunium in the environment and its potential for immobilization in nuclear waste repositories .
In environmental chemistry, manganese–neptunium compounds are used to understand the biogeochemical cycling of neptunium and its interaction with manganese in sediment systems. This research is crucial for developing strategies to mitigate the mobility of neptunium in contaminated sites .
Mechanism of Action
The mechanism of action of manganese–neptunium compounds involves the reduction and stabilization of neptunium species by manganese dioxide. Manganese acts as a reducing agent, converting neptunium from higher oxidation states to lower, less soluble forms. This process is facilitated by the formation of complexes between neptunium and manganese, which helps in the immobilization of neptunium in environmental systems .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to manganese–neptunium include other neptunium complexes with transition metals such as iron and cobalt. These compounds also exhibit the ability to stabilize neptunium in various oxidation states and are used in similar applications in nuclear waste management and environmental chemistry .
Uniqueness: The uniqueness of manganese–neptunium lies in its specific interaction with manganese dioxide, which provides a more efficient reduction and stabilization mechanism compared to other transition metals. This makes manganese–neptunium compounds particularly valuable for studying the immobilization of neptunium in environmental systems and developing effective strategies for nuclear waste management .
Properties
CAS No. |
63705-99-7 |
|---|---|
Molecular Formula |
MnNp6 |
Molecular Weight |
1477.22707 g/mol |
IUPAC Name |
manganese;neptunium |
InChI |
InChI=1S/Mn.6Np |
InChI Key |
OPNFGHDFPUQPNL-UHFFFAOYSA-N |
Canonical SMILES |
[Mn].[Np].[Np].[Np].[Np].[Np].[Np] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



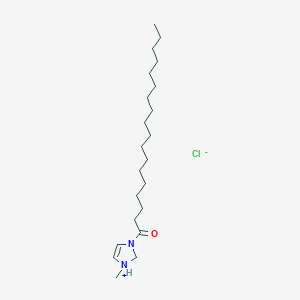
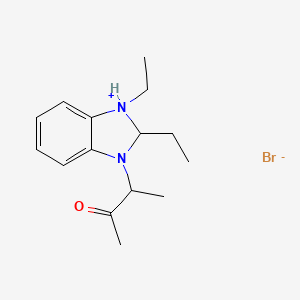
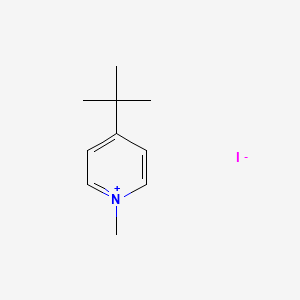


![5-Ethyl-4,4-diphenyl-3-oxa-1-azabicyclo[3.1.0]hexan-2-one](/img/structure/B14501669.png)
phosphanium chloride](/img/structure/B14501684.png)
